8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione, also known as EHT 1864, is a small molecule inhibitor of Rho GTPases. Rho GTPases are a family of proteins that regulate various cellular processes, including cell migration, cytoskeletal dynamics, and gene expression. EHT 1864 has been shown to inhibit the activity of Rho GTPases, leading to altered cellular functions.
Mechanism of Action
8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 inhibits the activity of Rho GTPases by binding to their guanine nucleotide exchange factors (GEFs). Rho GTPases are activated by GEFs, which promote the exchange of GDP for GTP, leading to the activation of Rho GTPases. 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 binds to GEFs and prevents the activation of Rho GTPases, leading to altered cellular functions.
Biochemical and Physiological Effects:
8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 has been shown to have various biochemical and physiological effects. In cancer cells, 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 inhibits cell migration and invasion, leading to decreased metastasis. In cardiovascular cells, 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 improves cardiac function and reduces inflammation. In neurological cells, 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 improves cognitive function and reduces neuroinflammation.
Advantages and Limitations for Lab Experiments
8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cells and inhibit Rho GTPase activity. It has been extensively studied for its potential therapeutic applications in various diseases. However, 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 also has limitations for lab experiments. It can exhibit off-target effects and may not be specific to Rho GTPases. It also requires careful dosing to avoid toxicity and side effects.
Future Directions
There are several future directions for the study of 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864. One direction is to optimize the dosing and delivery of 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 to improve its specificity and reduce off-target effects. Another direction is to study the potential therapeutic applications of 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of novel Rho GTPase inhibitors based on the structure of 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 may lead to more specific and effective inhibitors.
Synthesis Methods
The synthesis of 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 involves the condensation of 3-methyluracil and 2-oxo-2-phenylethylamine, followed by the addition of ethylamine. The resulting compound is then treated with acetic anhydride to obtain 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864. This synthesis method has been optimized to yield high purity and high yield of 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864.
Scientific Research Applications
8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. In cancer research, 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 has been shown to inhibit cancer cell migration and invasion, leading to decreased metastasis. In cardiovascular research, 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 has been shown to improve cardiac function and reduce inflammation. In neurological research, 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
8-(ethylamino)-3-methyl-7-phenacylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-17-15-18-13-12(14(23)19-16(24)20(13)2)21(15)9-11(22)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,17,18)(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZACYCIEVXQJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(=O)C3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.